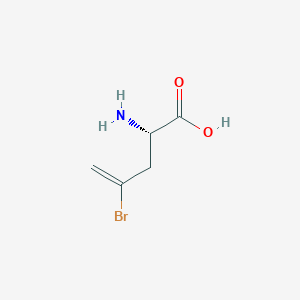

(S)-2-Amino-4-bromopent-4-enoic acid

Description

Significance of Halogenated Non-Proteinogenic Alpha-Amino Acids in Organic Synthesis

Halogenated non-proteinogenic alpha-amino acids are of significant importance in organic synthesis and medicinal chemistry. The introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the side chains of amino acids is a powerful strategy for modulating the properties of peptides and proteins. nih.govresearchgate.net This modification can influence physico-chemical characteristics like lipophilicity, catabolic stability, and membrane permeability. dovepress.com

From a structural standpoint, halogenation can enhance the thermal and proteolytic stability of peptides. encyclopedia.pub For instance, fluorination has been shown to improve features like enzymatic activity and resistance to unfolding in organic solvents. encyclopedia.pub Furthermore, the presence of heavier halogens like chlorine and bromine can facilitate non-covalent interactions known as halogen bonds. dovepress.com A halogen bond is an attractive interaction between an electron-deficient region on the halogen atom and an electron donor, which can be used to control the three-dimensional structure and binding affinity of peptides and proteins. dovepress.com These non-native amino acids serve as crucial building blocks in protein engineering and research, allowing for the synthesis of molecules with tailored biological roles and pharmacological activities. nih.govmdpi.com

Historical Context of Brominated Amino Acid Chemistry

The history of brominated amino acids is intrinsically linked to the discovery of bromine itself and the exploration of natural products. Bromine was independently isolated by chemists Carl Jacob Löwig in 1825 and Antoine Jérôme Balard in 1826. wikipedia.org Its name is derived from the Greek word "brômos," meaning "stench," which refers to its sharp odor. wikipedia.org

In the decades that followed, chemists began to uncover a vast array of naturally occurring organobromine compounds, particularly from marine organisms. mdpi.com The relatively high concentration of bromide in seawater (approximately 0.9 mM) and the presence of bromoperoxidase enzymes in marine flora and fauna are responsible for this abundance. mdpi.com Researchers discovered that many bioactive peptides isolated from marine sources contained brominated amino acid residues, such as brominated tryptophans. mdpi.com While these peptides often showed significant pharmacological activities, the free brominated amino acids, when isolated, typically displayed negligible bioactivity on their own. mdpi.com This discovery spurred considerable interest in the synthesis of brominated amino acids to further investigate their role in peptide structure and function, leading to a rich field of synthetic methodology development. mdpi.com

Scope and Research Trajectories for (S)-2-Amino-4-bromopent-4-enoic Acid

This compound is a synthetic building block with potential applications in several areas of chemical research. Its structure is particularly suited for use in the development of probes for biological systems and as a precursor for more complex molecular architectures.

A significant research trajectory for structurally related compounds involves their use in medical imaging. For example, a similar compound, (S)-amino-2-methyl-4-[76Br]-bromo-3-(E)-butenoic acid (BrVAIB), has been synthesized and evaluated as a novel PET (Positron Emission Tomography) tracer for brain tumor imaging. nih.gov The bromine atom in such molecules provides a site for introducing a radioactive isotope, like Bromine-76, allowing for non-invasive visualization of biological processes. nih.gov Studies with BrVAIB demonstrated good tumor visualization and clearance from normal tissues, indicating its promise as a PET tracer. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-bromopent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCSGBSYHNQHFD-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C(C[C@@H](C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376138 | |

| Record name | L-2-Amino-4-bromo-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151144-96-6 | |

| Record name | L-2-Amino-4-bromo-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S 2 Amino 4 Bromopent 4 Enoic Acid

Enantioselective Approaches to (S)-2-Amino-4-bromopent-4-enoic Acid

Achieving the desired (S)-enantiomer of 2-amino-4-bromopent-4-enoic acid requires sophisticated asymmetric synthesis techniques. These methods establish the crucial stereocenter at the α-carbon with high fidelity.

Asymmetric Phase-Transfer Catalyzed Alkylation Strategies of Glycine (B1666218) Imine Equivalents

Asymmetric phase-transfer catalysis (PTC) is a powerful method for the enantioselective alkylation of prochiral glycine equivalents, typically Schiff bases of glycine alkyl esters. libretexts.orgorganic-chemistry.org This strategy relies on a chiral quaternary ammonium (B1175870) salt to shuttle the enolate anion from an aqueous or solid phase into an organic phase where it reacts with an alkylating agent. nih.gov

The core of this method involves the deprotonation of a glycine imine, such as N-(diphenylmethylene)glycine tert-butyl ester, under basic conditions to form a nucleophilic enolate. A chiral phase-transfer catalyst, often derived from Cinchona alkaloids, forms a chiral ion pair with the enolate. nih.gov This chiral complex then directs the subsequent alkylation by an electrophile, such as 1,3-dibromopropene (B8754767) (a precursor to the 4-bromopent-4-enoyl moiety), to stereoselectively form the C-C bond at the α-position. The reaction's success is highly dependent on the structure of the catalyst, the solvent system, and the reaction conditions. High enantiomeric excesses (ee) are achievable, making this a preferred route for synthesizing a wide range of α-amino acids. organic-chemistry.orgnih.gov

Interactive Table: Representative Chiral Phase-Transfer Catalysts and Alkylation Results for Glycine Imines

| Catalyst Type | Catalyst Structure Example | Typical Substrate | Alkylating Agent | Typical Enantioselectivity (% ee) | Reference |

|---|---|---|---|---|---|

| Cinchona Alkaloid-Derived | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | N-(Diphenylmethylene)glycine tert-butyl ester | Benzyl bromide | 90-99% | wikipedia.org |

| Biphenyl Quaternary Ammonium Salt | (S)-4-Trifluoromethyl-N,N'-dimethyl-N,N'-dibenzyl-[1,1'-binaphthyl]-2,2'-diylbis(methylene)diammonium dibromide | N-(Diphenylmethylene)glycine tert-butyl ester | Allyl bromide | >95% | nih.gov |

| Calixarene-Based | Quaternary ammonium Cinchona-functionalized crown ether-strapped calix princeton.eduarene | Glycine imines | Various alkyl halides | >99% | organic-chemistry.org |

Chiral Auxiliary-Mediated Synthesis Routes

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. nih.gov For the synthesis of this compound, a chiral auxiliary can be attached to a glycine precursor. Deprotonation forms a rigid, chiral enolate, where one face is sterically hindered by the auxiliary, forcing the alkylating agent to approach from the opposite, less hindered face. nih.gov

A common strategy involves the use of oxazolidinone auxiliaries, which can be acylated with a protected glycine. Subsequent diastereoselective alkylation of the enolate, followed by cleavage of the auxiliary, yields the desired enantiomerically enriched amino acid. organic-chemistry.org Another powerful approach employs a recyclable chiral auxiliary, such as (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, which forms a Ni(II) complex with a glycine Schiff base. unl.eduresearchgate.net This complex undergoes highly diastereoselective alkylation, and the auxiliary can be recovered after acidic hydrolysis of the product. unl.eduresearchgate.net

Interactive Table: Common Chiral Auxiliaries in Amino Acid Synthesis

| Auxiliary Type | Example | Key Reaction | Stereochemical Control | Reference |

|---|---|---|---|---|

| Oxazolidinone | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Alkylation of N-acylated auxiliary | Steric hindrance from substituents on the oxazolidinone ring | nih.gov |

| Camphorsultam | (1R)-(+)-2,10-Camphorsultam | Alkylation of N-acylated auxiliary | Rigid bicyclic structure directs electrophilic attack | nih.gov |

| Pseudoephedrine | (1R,2R)-(-)-Pseudoephedrine | Alkylation of pseudoephedrine amide enolate | Chelation control involving the lithium enolate and the hydroxyl group | nih.gov |

| Pyrrolidine-based | (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Alkylation of a Ni(II) complex of a glycine Schiff base | Pre-organized rigid metal complex directs the electrophile | unl.eduresearchgate.net |

Enzymatic and Biocatalytic Derivations of Halogenated Amino Acids

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. springernature.comacs.org The synthesis of halogenated amino acids can be achieved using enzymes, particularly halogenases. organic-chemistry.org Non-heme Fe(II)/α-ketoglutarate (αKG)-dependent halogenases are a class of enzymes capable of performing regio- and stereoselective halogenation on unactivated C-H bonds of free amino acids. princeton.eduwikipedia.org

These enzymes utilize a high-valent iron-oxo intermediate to abstract a hydrogen atom from the substrate, creating a substrate radical. This radical then rebounds with a bound halide (chloride or bromide) to form the halogenated product. wikipedia.org For instance, the halogenase BesD selectively chlorinates L-lysine at the C4 position. princeton.edu While a specific enzyme for the direct synthesis of this compound is not prominently documented, the existing knowledge on halogenase engineering and substrate promiscuity suggests that a biocatalytic route could be developed. wikipedia.org This could involve either the direct bromination of a suitable pentenoic acid precursor or the enzymatic modification of a pre-existing amino acid. researchgate.netnih.gov

Precursor Syntheses Involving 2-Amino-4-bromopent-4-enoic Acid Derivatives

The synthesis of this target molecule can also be approached by constructing the key structural features from simpler precursors.

Derivations from Alpha-Halogen Methylcarbonyl Compounds

While direct literature on the synthesis of this compound from α-halogen methylcarbonyl compounds is scarce, established organic transformations provide plausible pathways. An α-haloketone can serve as a precursor to the vinyl bromide moiety. For instance, a suitable precursor like 1,1-dibromo-3-butanone could theoretically be elaborated. The synthesis of α-halo ketones from N-protected amino acids is a known process, involving the conversion of the amino acid to an α-diazoketone followed by hydrohalogenation.

A plausible, albeit multi-step, retrosynthetic approach could start from a protected glutamic acid derivative. The γ-carboxylic acid could be converted to a methyl ketone, which could then undergo α-halogenation. Subsequent transformation of the resulting α-halomethyl ketone into the target vinyl bromide could be envisioned through olefination or elimination reactions, although controlling the regiochemistry and stereochemistry would be a significant challenge.

Intermediacy in Aroylalanine Synthesis

The vinyl bromide functionality in this compound makes it an excellent precursor for palladium-catalyzed cross-coupling reactions, positioning it as a key intermediate in the synthesis of more complex amino acids, such as aroylalanines. The Suzuki-Miyaura coupling is a particularly powerful reaction for this purpose.

In a typical Suzuki reaction, the vinyl bromide of the protected amino acid derivative would react with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., K₂CO₃ or Na₂CO₃). The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the vinyl bromide to a Pd(0) species, transmetalation with the arylboronic acid, and reductive elimination to form the C-C bond, yielding the aroyl-substituted amino acid and regenerating the Pd(0) catalyst. This reaction is known for its high functional group tolerance and generally proceeds with retention of the vinyl group's stereochemistry. Similarly, the Heck reaction could couple the vinyl bromide with an alkene. This synthetic utility makes this compound a versatile building block for creating a library of novel α-amino acids with diverse aromatic side chains.

Chemical Reactivity and Mechanistic Investigations of S 2 Amino 4 Bromopent 4 Enoic Acid

Electrophilic and Nucleophilic Reactivity of the Bromoalkene Moiety

The bromoalkene moiety in (S)-2-amino-4-bromopent-4-enoic acid possesses a dual reactivity profile. The carbon-carbon double bond can act as a nucleophile, undergoing electrophilic addition reactions. The electron-withdrawing effect of the bromine atom, however, deactivates the double bond towards electrophilic attack compared to a simple alkene. Despite this, reactions with strong electrophiles are possible.

Conversely, the carbon atom bearing the bromine atom is electrophilic and is susceptible to attack by nucleophiles, leading to substitution reactions. This reactivity is characteristic of vinyl halides and opens up possibilities for the introduction of a variety of functional groups at this position. The stereochemistry of the double bond can influence the stereochemical outcome of these reactions.

Stereoselective Transformations and Reaction Pathways

The presence of a chiral center at the α-carbon in this compound can influence the stereochemical course of reactions at the bromoalkene moiety. This influence can manifest as diastereoselectivity, where one diastereomer of the product is formed in preference to another. For instance, in reactions involving the formation of a new stereocenter, the existing stereocenter can direct the approach of the incoming reagent.

The stereochemical integrity of the α-carbon is generally maintained under many reaction conditions, allowing for the synthesis of enantiomerically enriched products. The specific reaction pathway, whether it proceeds through a concerted mechanism or involves intermediates, will ultimately determine the stereochemical outcome.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The vinyl bromide functionality of this compound makes it an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki coupling reaction, which typically involves the palladium-catalyzed reaction of an organohalide with an organoboron compound, is a versatile method for the formation of carbon-carbon bonds. This compound, being a vinyl bromide, is a suitable electrophilic partner for this reaction. The coupling with various aryl and vinyl boronic acids can lead to the synthesis of a wide range of substituted amino acids.

The general reaction scheme is as follows:

While specific experimental data for the Suzuki coupling of this compound is not extensively reported, the following table provides representative examples of potential products and plausible reaction conditions based on known Suzuki couplings of vinyl bromides.

| Arylboronic Acid Partner | Potential Product | Plausible Catalyst | Plausible Base | Plausible Solvent |

| Phenylboronic acid | (S)-2-Amino-4-phenylpent-4-enoic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water |

| 4-Methoxyphenylboronic acid | (S)-2-Amino-4-(4-methoxyphenyl)pent-4-enoic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane |

| 3-Pyridinylboronic acid | (S)-2-Amino-4-(pyridin-3-yl)pent-4-enoic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/Water |

This table presents plausible reaction conditions and products based on general knowledge of Suzuki coupling reactions of vinyl bromides. Specific optimization would be required for this particular substrate.

Beyond the Suzuki coupling, the bromoalkene moiety of this compound can participate in other important palladium-catalyzed cross-coupling reactions:

Heck Reaction: This reaction would involve the coupling of the vinyl bromide with an alkene, such as styrene, to form a new carbon-carbon bond, leading to a diene-containing amino acid.

Stille Coupling: In a Stille coupling, the vinyl bromide would react with an organotin compound, offering another route to carbon-carbon bond formation with a wide tolerance of functional groups.

Sonogashira Coupling: This reaction would couple the vinyl bromide with a terminal alkyne, providing access to enyne-containing amino acids, which are valuable synthetic intermediates.

These methodologies further highlight the synthetic utility of this compound as a versatile building block.

Oxidative Cleavage Reactions, including Ozonolysis

The double bond of the bromoalkene moiety in this compound can be cleaved under oxidative conditions. Ozonolysis is a powerful method for this transformation. The reaction involves the treatment of the alkene with ozone, followed by a workup step.

The expected products of the ozonolysis of this compound would depend on the workup conditions. A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would be expected to yield (S)-2-amino-3-oxopropanoic acid and bromoformaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would likely lead to the formation of (S)-2-amino-3-oxopropanoic acid and further oxidation products of the bromoformaldehyde fragment. Studies on the ozonolysis of vinyl bromide have shown that the primary product is bromoacetaldehyde. researchgate.net However, the reaction can be complex, with the potential for rearrangement and further reaction of the initial cleavage products. researchgate.netacs.org

Cyclization Reactions

The presence of the amino, carboxylic acid, and bromoalkene functionalities within the same molecule provides opportunities for intramolecular cyclization reactions to form various heterocyclic structures. For instance, under suitable conditions, the amino group could potentially displace the bromine atom in an intramolecular fashion to form a cyclic imino acid. Alternatively, the carboxylic acid could participate in cyclization reactions, possibly after activation.

Furthermore, intermolecular cyclization reactions could also be envisioned, where this compound acts as a precursor for the synthesis of more complex cyclic amino acid derivatives. The development of such cyclization strategies would significantly enhance the synthetic value of this compound.

Intramolecular Bromolactonization Reactions

Intramolecular bromolactonization is a powerful cyclization reaction that forms a lactone (a cyclic ester) and incorporates a bromine atom into the cyclic structure. This reaction typically proceeds via an electrophilic addition mechanism. In the case of this compound, the carboxylic acid can act as an internal nucleophile, attacking the double bond activated by an external electrophilic bromine source.

Table 1: Potential Products of Intramolecular Bromolactonization of this compound Analogs

| Starting Material Analogue | Reagents | Potential Lactone Product(s) | Ring Size |

| 4-pentenoic acid | Br₂, NaHCO₃ | 5-(bromomethyl)dihydrofuran-2(3H)-one | 5-membered (γ-lactone) |

| 5-hexenoic acid | Br₂, NaHCO₃ | 6-(bromomethyl)tetrahydro-2H-pyran-2-one | 6-membered (δ-lactone) |

This table is illustrative and based on the general principles of bromolactonization, as specific data for this compound is not available.

Factors such as solvent choice can also play a crucial role in directing the regioselectivity of bromolactonization reactions. nih.gov For instance, the use of hexafluoroisopropanol (HFIP) has been shown to influence the kinetic versus thermodynamic control of the cyclization process in related systems. nih.gov

Radical Cyclizations

The vinyl bromide moiety in this compound makes it a suitable precursor for radical cyclization reactions. These reactions are typically initiated by the generation of a radical at the carbon bearing the bromine atom, which can then undergo intramolecular addition to a tethered radical acceptor.

A common method for initiating such cyclizations involves the use of a radical initiator, such as AIBN (azobisisobutyronitrile), in the presence of a reducing agent like tributyltin hydride (Bu₃SnH). The tributyltin radical abstracts the bromine atom to generate a vinyl radical. This highly reactive intermediate can then cyclize onto a suitably positioned functional group. In the context of derivatives of this compound, the amino or carboxylic acid groups could be modified to act as radical acceptors.

Recent advancements have focused on the development of tin-free radical cyclization methods, often employing visible light photoredox catalysis. rsc.org These methods offer a more environmentally benign approach to radical generation. The cyclization of vinyl radicals is a versatile method for the construction of five- and six-membered rings. acs.org

Table 2: General Conditions for Radical Cyclizations of Vinyl Halides

| Radical Initiator | Reducing Agent / Mediator | Reaction Conditions | Expected Intermediate |

| AIBN | Bu₃SnH | Thermal (e.g., reflux in benzene) | Vinyl radical |

| Et₃B | - | Room temperature | Alkyl radical (via addition) |

| Visible Light Photoredox Catalyst | Hantzsch Ester | Visible light irradiation | Vinyl radical |

This table presents general conditions for radical cyclizations and does not represent specific experimental data for this compound.

The intramolecular additions of α-aminoalkyl radicals to carbon-carbon double bonds provide a powerful route to functionalized heterocyclic systems. arkat-usa.org While the radical in this specific molecule is a vinyl radical, its subsequent cyclization would be influenced by the stereochemistry of the starting material and the nature of the tether.

Functional Group Interconversions of the Amino and Carboxylic Acid Moieties

The amino and carboxylic acid groups of this compound are amenable to a wide range of chemical transformations, many of which are fundamental in the field of peptide synthesis and amino acid chemistry. These interconversions often require the use of protecting groups to ensure selectivity.

The primary amino group can undergo various reactions such as acylation, alkylation, and sulfonylation. In the context of peptide synthesis, the amino group is typically protected to prevent unwanted side reactions during the activation of the carboxylic acid for amide bond formation. wikipedia.orglibretexts.org Common protecting groups for the amino function include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). researchgate.netwikipedia.org These protecting groups can be selectively removed under specific conditions.

The carboxylic acid moiety can be converted into a variety of derivatives, including esters, amides, and acid chlorides. Esterification is a common transformation, often used to protect the carboxylic acid during reactions involving the amino group. libretexts.org Amide formation, the cornerstone of peptide synthesis, is typically achieved by activating the carboxylic acid with a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), followed by reaction with an amine. wikipedia.orgthermofisher.com

Table 3: Common Functional Group Interconversions for Amino Acids

| Functional Group | Reaction Type | Reagents | Product Functional Group |

| Amino Group | Protection (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Boc-protected amine |

| Amino Group | Protection (Fmoc) | Fmoc-Cl or Fmoc-OSu | Fmoc-protected amine |

| Amino Group | Acylation | Acyl chloride, base | Amide |

| Carboxylic Acid | Esterification | Alcohol, acid catalyst | Ester |

| Carboxylic Acid | Amide Formation | Amine, DCC/DIC | Amide |

| Carboxylic Acid | Reduction | LiAlH₄ or BH₃ | Primary alcohol |

This table provides a summary of common transformations for amino acids and is not based on specific experimental data for this compound.

These functional group interconversions are crucial for incorporating this compound into larger molecules, such as peptides or other natural product analogs, and for modifying its properties for various applications. The choice of reagents and reaction conditions would need to be carefully considered to avoid interference from the vinyl bromide moiety.

Applications of S 2 Amino 4 Bromopent 4 Enoic Acid As a Chiral Synthon

Building Block in the Synthesis of Non-Proteinogenic Alpha-Amino Acids

The unique structural features of (S)-2-amino-4-bromopent-4-enoic acid make it an excellent starting material for the synthesis of a variety of non-proteinogenic α-amino acids. These unnatural amino acids are crucial components in peptidomimetics, pharmaceuticals, and probes for studying biological processes. The vinyl bromide moiety serves as a versatile handle for introducing diverse substituents at the γ-position of the amino acid scaffold through transition metal-catalyzed cross-coupling reactions.

For instance, Suzuki-Miyaura coupling reactions can be employed to introduce aryl or vinyl groups. wikipedia.orglibretexts.orgorganic-chemistry.org By reacting this compound (with appropriate protection of the amino and carboxyl groups) with a boronic acid in the presence of a palladium catalyst and a base, a wide array of γ-aryl or γ-vinyl substituted amino acids can be synthesized with retention of the α-carbon's stereochemistry. Similarly, Heck-type reactions offer a pathway to introduce alkenyl substituents. organic-chemistry.orgnih.govwikipedia.orgmdpi.comlibretexts.org These methodologies provide access to a library of novel amino acids with tailored properties.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Non-Proteinogenic Amino Acids

| Coupling Reaction | Reactant | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | γ-Aryl-α-amino acids |

| Suzuki-Miyaura | Vinylboronic acid | Pd catalyst, Base | γ-Vinyl-α-amino acids |

| Heck | Alkene | Pd catalyst, Base | γ-Alkenyl-α-amino acids |

Precursor for Structurally Complex Molecules, including Aroylalanines

The reactivity of the vinyl bromide in this compound extends to its use as a precursor for more complex molecular architectures, including aroylalanines. Aroylalanines are a class of non-proteinogenic amino acids characterized by an aroyl group attached to the alanine (B10760859) side chain. These compounds have garnered interest in medicinal chemistry.

A plausible synthetic route to aroylalanines involves a palladium-catalyzed carbonylation reaction of the protected this compound in the presence of an aromatic coupling partner. Alternatively, a Heck coupling with an appropriate aryl partner could be followed by oxidation of the newly introduced vinyl group to a ketone. Another approach could involve a Suzuki coupling with an acyl-boron reagent or a related carbonylative cross-coupling variant. These methods would stereoselectively yield the desired aroylalanine derivatives, preserving the chiral integrity of the starting material.

Integration into Peptide Architectures and Peptidomimetics

This compound can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies, after appropriate protection of the functional groups. masterorganicchemistry.com The presence of the vinyl bromide moiety within the peptide backbone or as a side chain opens up possibilities for post-synthetic modifications. This allows for the introduction of diverse functionalities into the peptide structure, which can be used to modulate its biological activity, stability, and conformational properties.

For example, after incorporation into a peptide, the vinyl bromide can undergo on-resin palladium-catalyzed cross-coupling reactions to introduce aromatic, heteroaromatic, or other functional groups. This approach is valuable for creating libraries of peptide analogues for structure-activity relationship studies. Furthermore, the vinyl group can be a precursor for other transformations, such as epoxidation or dihydroxylation, to introduce further structural diversity. The resulting modified peptides can serve as peptidomimetics with enhanced pharmacological properties. nih.govorientjchem.orgrsc.org

Synthesis of Diverse Organic Molecules and Heterocyclic Scaffolds

Beyond the synthesis of modified amino acids and peptides, this compound is a versatile synthon for a range of organic molecules and heterocyclic systems. The combination of the amino acid functionality and the vinyl bromide allows for intramolecular cyclization reactions to form various nitrogen-containing heterocycles. nih.govresearchgate.netfigshare.com

For instance, palladium-catalyzed intramolecular amination (Buchwald-Hartwig type reaction) of a suitably protected derivative could lead to the formation of cyclic amino acids or lactams. The vinyl bromide can also participate in radical cyclizations or cycloaddition reactions. Furthermore, the amino and carboxyl groups can be modified to create different reactive handles, which can then be used in concert with the vinyl bromide for the construction of complex polycyclic systems. The inherent chirality of the starting material makes it particularly useful for the asymmetric synthesis of these target molecules.

Stereochemical Control and Chirality Transfer in Reactions Involving S 2 Amino 4 Bromopent 4 Enoic Acid

Chiral Integrity and Epimerization Control in Synthesis

The synthesis of α-amino acids with high enantiopurity is of paramount importance, as the biological activity of peptides and other derived molecules is often highly dependent on the stereochemistry of their constituent amino acids. A significant challenge in the synthesis and manipulation of chiral α-amino acids is the potential for epimerization at the α-carbon, which can lead to a loss of enantiomeric purity. mdpi.com This is particularly relevant for (S)-2-amino-4-bromopent-4-enoic acid, where the electron-withdrawing nature of the carboxylic acid and the potential for delocalization can facilitate the abstraction of the α-proton, leading to racemization.

The control of epimerization is a critical consideration during both the synthesis of the amino acid and its subsequent functionalization. Factors that can influence chiral integrity include the choice of protecting groups, the reaction temperature, and the basicity of the reagents and reaction medium. researchgate.netunige.ch For instance, the use of strong bases or prolonged exposure to elevated temperatures can increase the risk of epimerization.

Strategies to mitigate epimerization often involve the careful selection of reaction conditions and the use of protecting groups that can shield the α-proton or reduce its acidity. For example, the formation of Schiff bases or the use of N-acyl protecting groups can influence the propensity for epimerization.

Table 1: Factors Influencing Chiral Integrity and Strategies for Epimerization Control

| Factor | Influence on Chiral Integrity | Strategy for Control |

| Base Strength | Strong bases can deprotonate the α-carbon, leading to racemization. | Use of milder bases (e.g., organic amines) or stoichiometric control. |

| Temperature | Higher temperatures can provide the energy needed to overcome the activation barrier for epimerization. | Conducting reactions at low temperatures. |

| Protecting Groups | The nature of the amino and carboxyl protecting groups affects the acidity of the α-proton. | Selection of appropriate protecting groups that minimize electron withdrawal from the α-carbon. |

| Solvent | Polar, protic solvents can facilitate proton exchange and epimerization. | Use of aprotic solvents. |

Diastereoselective and Enantioselective Control in Downstream Transformations

The vinyl bromide moiety in this compound serves as a versatile handle for a variety of downstream transformations, most notably palladium-catalyzed cross-coupling reactions. organic-chemistry.orgacs.org These reactions allow for the introduction of a wide range of substituents at the 4-position, leading to the synthesis of diverse and complex amino acid derivatives. The stereochemical outcome of these transformations is of utmost importance, and achieving high levels of diastereoselectivity and enantioselectivity is a key objective.

In reactions involving the coupling of a new substituent to the vinyl bromide, the existing stereocenter at the α-carbon can influence the stereochemistry of the newly formed molecule, a phenomenon known as diastereoselective induction. The degree of diastereoselectivity is often dependent on the nature of the catalyst, the substrates, and the reaction conditions. For example, in Suzuki, Stille, or Heck reactions, the choice of phosphine (B1218219) ligand on the palladium catalyst can have a profound impact on the stereochemical outcome. nih.govnih.gov

Furthermore, in cases where a new stereocenter is formed, enantioselective catalysis can be employed to control its absolute configuration. Chiral ligands can coordinate to the metal catalyst, creating a chiral environment that favors the formation of one enantiomer over the other.

Table 2: Examples of Stereoselective Downstream Transformations

| Reaction Type | Substrate | Catalyst/Reagent | Stereochemical Outcome |

| Suzuki Coupling | This compound derivative + Arylboronic acid | Pd catalyst with chiral ligand | Diastereoselective formation of a new C-C bond with potential enantiocontrol. |

| Heck Reaction | This compound derivative + Alkene | Pd catalyst with chiral ligand | Diastereoselective formation of a new C-C bond with potential enantiocontrol. |

| Sonogashira Coupling | This compound derivative + Terminal alkyne | Pd/Cu catalyst | Formation of a new C-C bond, stereochemistry at the α-carbon is retained. |

Mechanistic Studies of Chirality Transfer

The transfer of chirality from a pre-existing stereocenter to a newly formed one is a fundamental concept in asymmetric synthesis. In reactions involving this compound, understanding the mechanisms of chirality transfer is crucial for predicting and controlling the stereochemical outcome.

One important mechanistic consideration is the stereospecificity of the reaction. For example, in certain palladium-catalyzed cross-coupling reactions of allylic systems, the stereochemistry of the starting material can directly dictate the stereochemistry of the product through a well-defined mechanistic pathway. nih.govnih.gov This often involves a syn or anti-addition of the organometallic reagent to the palladium-alkene complex.

In the case of reactions at the vinyl bromide moiety of this compound, the mechanism of chirality transfer from the α-carbon to a newly formed stereocenter would likely involve a through-space interaction or a conformational preference in a transition state. The amino acid backbone can adopt a specific conformation that presents one face of the molecule more favorably to the incoming reagent, leading to a diastereoselective outcome.

Computational studies and detailed kinetic analyses are often employed to elucidate the mechanisms of chirality transfer. researchgate.net These studies can provide insights into the structure of transition states and the energetic factors that govern the stereochemical course of a reaction. For instance, the isomerization of allylic halides can proceed with a high degree of chirality transfer, which is proposed to occur through the formation of tight ion pairs where the chirality is maintained. acs.orgnih.gov

Table 3: Mechanistic Features of Chirality Transfer

| Reaction Type | Key Mechanistic Feature | Implication for this compound |

| Palladium-Catalyzed Cross-Coupling | Stereospecific oxidative addition and reductive elimination steps. | The stereochemistry of the α-carbon can be preserved during the catalytic cycle. |

| Asymmetric Catalysis | Formation of a chiral catalyst-substrate complex. | The chiral ligand on the catalyst can induce a specific stereochemical outcome at a new stereocenter. |

| Substrate-Controlled Diastereoselection | Steric or electronic influence of the existing stereocenter on the transition state. | The chiral amino acid backbone can direct the approach of a reagent to one face of the molecule. |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Insights

In a typical ¹H NMR spectrum, nuclei that are less shielded by electrons appear at lower fields (higher ppm values), while more shielded nuclei appear at higher fields. openstax.org Protons on carbons adjacent to electronegative atoms like oxygen or bromine are therefore expected to be deshielded. openstax.org For (S)-2-Amino-4-bromopent-4-enoic acid, distinct signals would be anticipated for the alpha-proton (Hα), the diastereotopic methylene (B1212753) protons (Hβ), and the terminal vinyl protons. The Hα proton, being adjacent to both the carboxylic acid and amino groups, would likely appear in the range of 3.5-4.5 ppm. utexas.edu The methylene protons would exhibit a more complex splitting pattern due to their proximity to the chiral center and the double bond. The vinyl protons, being part of the C=CH₂ group, would resonate at a lower field, typically in the 5.0-6.0 ppm region.

¹³C NMR spectroscopy provides complementary information regarding the carbon skeleton. The carbonyl carbon of the carboxylic acid is characteristically found far downfield (170-180 ppm). The alpha-carbon (Cα), bonded to the nitrogen, would likely resonate around 50-60 ppm. utexas.edu The carbons of the vinyl group would appear in the olefinic region of the spectrum, with the bromine-substituted carbon appearing at a distinct chemical shift.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are instrumental in assigning these proton signals by revealing scalar coupling networks between adjacent protons. duke.edu For stereochemical assignment, the Nuclear Overhauser Effect (NOE) is particularly powerful. By measuring through-space interactions between protons, NOE experiments can establish the relative orientation of substituents around the chiral alpha-carbon, thus confirming the (S)-configuration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on general principles of NMR spectroscopy, as specific experimental data for this compound is not available in the cited sources.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | 10.0 - 13.0 | 170 - 180 |

| Cα-H | 3.5 - 4.5 | 50 - 60 |

| Cβ-H₂ | 2.5 - 3.5 | 35 - 45 |

| Cγ(Br) | - | 115 - 125 |

| Cδ-H₂ | 5.0 - 6.0 | 120 - 130 |

Mass Spectrometry (MS) for Reaction Pathway and Adduct Analysis

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis. For this compound, MS is particularly informative due to the presence of a bromine atom.

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance. libretexts.org This isotopic distribution results in a characteristic pattern in the mass spectrum for any bromine-containing ion. The molecular ion (M⁺) will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z). libretexts.orglibretexts.org This distinctive "M+ and M+2" pattern is a clear indicator of the presence of a single bromine atom in the molecule or its fragments. libretexts.org

Tandem mass spectrometry (MS/MS) can be employed to study reaction pathways and analyze adducts. In these experiments, a specific ion (e.g., the molecular ion) is selected and subjected to fragmentation. The resulting fragment ions provide structural information. For amino acids, common fragmentation pathways include the loss of water (H₂O), ammonia (B1221849) (NH₃), and the carboxyl group in the form of carbon monoxide and water ([M+H-H₂O-CO]⁺). nih.govresearchgate.net By analyzing the mass spectra of reaction mixtures over time, one can identify intermediates and products, thereby elucidating the reaction mechanism. Similarly, if the compound forms an adduct with another molecule, the resulting product will have a correspondingly higher molecular weight, which can be readily detected by MS, and its structure can be investigated through MS/MS fragmentation analysis.

Table 2: Predicted Molecular Ion Isotope Pattern for this compound (C₅H₈BrNO₂) Note: The molecular weight is calculated using the most common isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O) and the two stable isotopes of bromine.

| Isotope Combination | Ion | Calculated m/z | Expected Relative Intensity |

| C₅H₈⁷⁹BrNO₂ | [M]⁺ | ~193.98 | ~100% |

| C₅H₈⁸¹BrNO₂ | [M+2]⁺ | ~195.98 | ~98% |

Advanced Chromatographic Methods for Enantiomeric Purity Assessment (e.g., Chiral HPLC)

For a chiral molecule like this compound, determining its enantiomeric purity is of paramount importance. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and effective method for this purpose. chromatographytoday.com The direct separation of underivatized amino acid enantiomers is often preferred as it avoids potential racemization during derivatization steps.

Several types of CSPs have proven effective for the separation of amino acids:

Macrocyclic Glycopeptide CSPs: Columns based on selectors like teicoplanin are particularly successful for resolving native amino acids. nih.gov The separation mechanism involves multiple interactions, including hydrogen bonding, ionic interactions, and steric effects, which differ between the two enantiomers and the chiral selector. The teicoplanin aglycone, which lacks some of the sugar moieties, can show even more pronounced selectivity for amino acids.

Crown Ether CSPs: These phases are ideal for separating compounds with primary amine groups, such as amino acids. registech.comregistech.com The chiral recognition mechanism involves the formation of an inclusion complex between the protonated primary amine of the analyte and the cavity of the crown ether. registech.comtandfonline.com This interaction is stereoselective, leading to different retention times for the D- and L-enantiomers. tandfonline.com Columns are available with either (+) or (-) crown ethers, which allows for the inversion of the elution order. registech.comelementlabsolutions.com

Ligand Exchange CSPs: This method involves forming a diastereomeric complex between the amino acid enantiomers, a metal ion (often Cu²⁺), and a chiral ligand coated on the stationary phase. tandfonline.com

The choice of mobile phase is critical and is typically an acidic, hydro-organic mixture to ensure the protonation of the amino group, which is necessary for interaction with many CSPs. tandfonline.com By using these advanced chromatographic methods, the enantiomeric excess (e.e.) of this compound can be accurately quantified, ensuring the stereochemical integrity of the compound for its intended use.

Table 3: Common Chiral Stationary Phases for Amino Acid Enantioseparation

| CSP Type | Chiral Selector Example | Typical Mobile Phase Mode | Primary Interaction Mechanism |

| Macrocyclic Glycopeptide | Teicoplanin, Teicoplanin Aglycone | Reversed-Phase, Polar Organic | Hydrogen bonding, ionic interactions, steric repulsion |

| Crown Ether | (18-Crown-6)-tetracarboxylic acid | Reversed-Phase, Normal Phase | Host-guest inclusion complexation of the primary amine registech.comtandfonline.com |

| Ligand Exchange | L-Proline, L-Hydroxyproline | Aqueous Buffers | Diastereomeric metal complex formation tandfonline.com |

Theoretical and Computational Chemistry Approaches to S 2 Amino 4 Bromopent 4 Enoic Acid

Quantum Chemical Calculations of Reactivity and Selectivity (e.g., TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic structure and reactivity of molecules. abu.edu.ngnih.govmdpi.com These methods solve approximations of the Schrödinger equation to determine properties like molecular orbital energies, electron density distribution, and molecular geometry.

For (S)-2-Amino-4-bromopent-4-enoic acid, DFT calculations can identify the most likely sites for nucleophilic and electrophilic attack by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). abu.edu.ngresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability. semanticscholar.org A smaller gap generally suggests higher reactivity.

From these calculations, global reactivity descriptors such as chemical hardness, softness, and the electrophilicity index can be derived to quantify the molecule's reactivity. semanticscholar.orgresearchgate.net For instance, the vinyl bromide moiety and the electron-rich amino and carboxyl groups would be key areas of interest. DFT can predict which of these sites is more susceptible to a given chemical reaction. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. functmaterials.org.ua While primarily used to predict UV-Visible absorption spectra, this information can be relevant to understanding photoreactivity. By calculating the energies of electronic transitions, TD-DFT can help predict how the molecule might behave when exposed to light, which could be relevant in designing photochemical reactions or assessing the molecule's stability.

Hypothetical DFT-Calculated Reactivity Descriptors

| Parameter | Calculated Value (eV) | Implication for Reactivity |

|---|---|---|

| EHOMO | -6.85 | Indicates the energy of the highest energy electrons available for donation (nucleophilicity), likely localized on the C=C double bond or amino group. |

| ELUMO | -1.20 | Indicates the energy of the lowest energy orbital available to accept electrons (electrophilicity), likely centered around the C-Br bond. |

| HOMO-LUMO Gap (ΔE) | 5.65 | A relatively large gap suggests good kinetic stability under standard conditions. semanticscholar.org |

| Ionization Potential (I) | 6.85 | The theoretical minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | 1.20 | The theoretical energy released when an electron is added to the molecule. |

| Global Electrophilicity Index (ω) | 2.88 | Provides a quantitative measure of the molecule's ability to act as an electrophile. semanticscholar.org |

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to model its physical movements and conformational changes over time. youtube.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule folds, flexes, and interacts with its environment. acs.org

For a flexible molecule like this compound, which has several rotatable single bonds, a multitude of three-dimensional shapes, or conformers, are possible. MD simulations can explore this conformational landscape to identify the most stable and populated conformers in a given environment (e.g., in a vacuum or in a solvent like water). nih.govresearchgate.net This is crucial because the specific 3D shape of a molecule often dictates its biological activity and chemical reactivity.

The simulation would track key dihedral angles—the angles between planes defined by sets of four connected atoms—to characterize different conformations. By analyzing the simulation trajectory, one can generate a Ramachandran-like plot to visualize the preferred backbone conformations and determine the relative populations of different side-chain rotamers. nih.gov This analysis reveals the molecule's intrinsic flexibility and the energetic barriers between different conformational states. researchgate.net

Hypothetical Conformational Analysis Data from MD Simulation

| Conformer | Defining Dihedral Angle (Cα-Cβ-Cγ-Br) | Relative Population at 298 K (%) | Key Feature |

|---|---|---|---|

| 1 (Anti) | ~180° | 65 | The bulky bromine atom is positioned away from the amino acid backbone, minimizing steric hindrance. This is likely the lowest energy conformer. |

| 2 (Gauche+) | ~60° | 20 | The bromine atom is brought closer to the backbone. This conformation may be stabilized by intramolecular interactions. |

| 3 (Gauche-) | ~-60° | 15 | An alternative gauche conformation, likely slightly different in energy from the Gauche+ state. |

Prediction of Reaction Mechanisms and Transition States

A primary application of computational chemistry is the elucidation of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can trace the lowest energy path from reactants to products. pressbooks.pub This path includes high-energy transition states and any low-energy intermediates. uni-muenchen.de

For this compound, a plausible reaction to study would be the electrophilic addition across the carbon-carbon double bond, a characteristic reaction of alkenes. pressbooks.pubyoutube.com Using quantum chemical methods, one can model the step-by-step process of, for example, the addition of HBr. The calculations would identify the structure of the transition state for the initial attack on the double bond, which leads to a carbocation intermediate. pressbooks.pub The stability of possible intermediates (e.g., carbocation at C4 vs. C5) can be calculated to predict the regioselectivity of the reaction, in accordance with Markovnikov's rule. researchgate.net

The activation energy (ΔG‡) for each step is determined by the energy difference between the reactants and the transition state. pressbooks.pub According to transition state theory, a lower activation energy corresponds to a faster reaction rate. By comparing the activation energies for competing reaction pathways, computational models can predict which product is favored kinetically. researchgate.netresearchgate.net This predictive power is invaluable for understanding reaction outcomes and designing new synthetic routes.

Hypothetical Calculated Activation Energies for HBr Addition

| Reaction Pathway | Intermediate | Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Markovnikov Addition | Carbocation at C4 (more substituted) | 12.5 | Favored pathway due to lower activation energy, leading to the thermodynamically more stable carbocation intermediate. |

| Anti-Markovnikov Addition | Carbocation at C5 (less substituted) | 21.0 | Disfavored pathway due to a significantly higher energy barrier and less stable intermediate. |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for (S)-2-Amino-4-bromopent-4-enoic Acid Synthesis

The efficient and stereocontrolled synthesis of this compound remains a key challenge. Future research will likely focus on the development of novel catalytic systems that can provide this compound in high yield and enantiomeric purity. The stereoselective synthesis of amino acids is of great importance for the construction of optically active natural products and pharmaceuticals. nih.gov Asymmetric reactions using catalytic amounts of chiral molecules provide efficient methods for generating optically active proteinogenic and nonproteinogenic amino acids. nih.gov

Key areas for exploration include:

Asymmetric Phase-Transfer Catalysis: The development of chiral phase-transfer catalysts for the enantioselective alkylation of glycine (B1666218) Schiff base derivatives with precursors of the 4-bromopent-4-enoic acid side chain could offer a direct and scalable route.

Transition-Metal Catalyzed Asymmetric Allylic Amination: Research into catalytic systems, potentially based on palladium, iridium, or rhodium, for the asymmetric amination of a suitable pentadienyl bromide precursor could provide a convergent and highly enantioselective pathway.

Enzymatic and Chemoenzymatic Approaches: The use of enzymes, such as aminotransferases or ammonia (B1221849) lyases, could offer a green and highly selective method for the synthesis of the chiral amine. A combined chemoenzymatic strategy, where a chemical catalyst constructs the bromoalkene and an enzyme introduces the amino group stereoselectively, is a particularly promising avenue.

| Catalytic Approach | Potential Catalyst Class | Key Advantages |

| Asymmetric C-H Amination | Iron-nitrene catalysts | Direct functionalization of C-H bonds. prismbiolab.com |

| Enantioselective Alkylation | Chiral phase-transfer catalysts | Scalability and operational simplicity. |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | High enantioselectivity for dehydro-amino acid precursors. prismbiolab.com |

| Asymmetric Strecker Reaction | Chiral catalysts for the addition of cyanide to imines | Access to α-amino nitriles as precursors. prismbiolab.com |

Exploration of New Chemical Transformations Leveraging the Bromoalkene Moiety

The bromoalkene (vinyl bromide) functionality is a versatile handle for a wide range of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. wikipedia.org Future research will undoubtedly focus on applying and expanding the repertoire of these reactions to this compound and its derivatives.

Promising areas of investigation include:

Palladium- and Nickel-Catalyzed Cross-Coupling Reactions: Systematic studies of Suzuki-Miyaura, Stille, Heck, Sonogashira, and Negishi couplings using this compound as the substrate will be crucial. wikipedia.orgnih.govnih.govlibretexts.orgrsc.org These reactions would allow for the introduction of a wide variety of substituents at the 4-position, including aryl, heteroaryl, alkyl, and alkynyl groups, leading to a diverse library of novel unnatural amino acids. benthamscience.comastrobiology.com

Photoredox Catalysis: The use of visible-light photoredox catalysis to generate a vinyl radical from the bromoalkene moiety could open up new avenues for C-C and C-heteroatom bond formation under mild conditions. acs.orgnih.gov This approach could be particularly useful for coupling with radical precursors that are incompatible with traditional cross-coupling methods.

cine-Substitution Reactions: Investigating palladium-catalyzed C-N coupling followed by a Michael addition could lead to cine-substitution products, where the new substituent is attached to the adjacent carbon, offering a novel reactivity pattern for this class of compounds. organic-chemistry.org

| Reaction Type | Catalyst System | Potential New Functionality |

| Suzuki-Miyaura Coupling | Palladium/Ligand + Base | Aryl, Heteroaryl, Alkenyl |

| Stille Coupling | Palladium/Ligand | Alkyl, Aryl, Alkenyl, Alkynyl |

| Sonogashira Coupling | Palladium/Copper/Ligand + Base | Alkynyl |

| Heck Coupling | Palladium/Ligand + Base | Alkenyl |

| Buchwald-Hartwig Amination | Palladium/Ligand + Base | Aryl/Alkylamines, Amides |

| Photoredox-mediated Coupling | Photocatalyst + Light | Various radical-derived groups |

Expanding the Scope of Applications in Complex Molecule Synthesis

The structural features of this compound make it an attractive building block for the synthesis of complex molecules, including natural products and their analogs. taylorandfrancis.com

Future research in this area could focus on:

Peptide Synthesis and Modification: Incorporation of this compound into peptides would introduce a site for post-synthetic modification via cross-coupling reactions. This would allow for the late-stage introduction of fluorescent probes, affinity labels, or other functionalities to study peptide structure and function.

Natural Product Synthesis: The bromoalkene moiety can serve as a precursor to various functional groups found in natural products, such as conjugated dienes, enynes, and substituted alkenes. Its use as a building block could streamline the synthesis of complex natural products.

Diversity-Oriented Synthesis: The ability to functionalize the bromoalkene in numerous ways makes this amino acid an ideal starting point for the creation of diverse molecular libraries for drug discovery and chemical biology applications.

Interdisciplinary Research with Materials Science and Chemical Biology (focused on synthetic utility)

The unique properties of this compound also open up possibilities for interdisciplinary research, particularly at the interface of chemistry with materials science and chemical biology.

Functional Polymers: The polymerization of N-carboxyanhydride (NCA) derivatives of this compound could lead to the synthesis of novel polypeptides. nih.gov The bromoalkene side chains would provide a handle for post-polymerization modification, allowing for the creation of functional materials with tailored properties for applications in drug delivery, tissue engineering, and diagnostics. bezwadabiomedical.compublish.csiro.aursc.orgsigmaaldrich.com

Bioconjugation and Chemical Probes: The bromoalkene can be utilized as a reactive handle for the site-specific attachment of this amino acid to biomolecules. Furthermore, after derivatization via cross-coupling, the resulting modified amino acid could serve as a probe to study biological processes. For instance, the introduction of a fluorescent group could allow for the imaging of cellular components. acs.org

Development of Bioorthogonal Reactions: While the bromoalkene is not a classic bioorthogonal handle, research could be directed towards developing new bioorthogonal reactions that are specific for this functionality, expanding the toolkit available to chemical biologists.

Q & A

Q. What are the optimal synthetic routes for (S)-2-Amino-4-bromopent-4-enoic acid to achieve high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral auxiliary approaches. For bromoalkene-containing amino acids, transition metal-catalyzed cross-coupling (e.g., palladium or rhodium) is effective. For example, silver-catalyzed silylene transfer reactions (as in silacyclopropane activation ) or rhodium-mediated Si–C bond cleavage can guide stereoselective C–Br bond formation. Key parameters include:

- Catalyst selection : Palladium or rhodium complexes with chiral ligands (e.g., BINAP) for asymmetric induction.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.

- Temperature : Low temperatures (0–25°C) to minimize racemization.

Characterization via chiral HPLC or circular dichroism (CD) is critical to confirm enantiopurity .

Q. Which analytical techniques are most reliable for structural elucidation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR to confirm regiochemistry (e.g., vinyl bromide resonance at δ ~5.5–6.5 ppm) and stereochemistry (coupling constants for double bonds). 2D techniques (COSY, HSQC) resolve overlapping signals .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₅H₈BrNO₂).

- HPLC : Reverse-phase or chiral columns to assess chemical and enantiomeric purity (>98% by area normalization).

- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .

Q. How can the stability of this compound be evaluated under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature : Store at −20°C (long-term), 4°C (short-term), and 25°C (stress testing).

- Humidity : Expose to 40–75% relative humidity to assess hydrolysis risk.

- Light : UV/Vis irradiation to test photodegradation.

Monitor degradation via HPLC and LC-MS every 7–30 days. Stabilizers like antioxidants (e.g., BHT) or inert atmospheres (N₂) may prolong shelf life .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in the synthesis of this compound?

- Methodological Answer : Bromination of pent-4-enoic acid derivatives typically proceeds via electrophilic addition. Computational studies (DFT) can model transition states to predict regioselectivity. For example:

- Electrophilic Attack : Br+ addition to the less substituted alkene carbon (Markovnikov) is favored due to carbocation stability.

- Steric Effects : Bulky amino groups at C2 may direct bromination to C4 via steric hindrance.

Experimental validation using deuterated analogs or kinetic isotope effects (KIE) can corroborate computational findings .

Q. How can computational chemistry optimize enantioselective synthesis pathways for this compound?

- Methodological Answer :

- Docking Simulations : Screen chiral catalyst libraries (e.g., Jacobsen’s catalysts) for enantioselectivity in silico.

- Transition State Modeling : Use Gaussian or ORCA software to calculate activation energies for competing stereochemical pathways.

- Machine Learning : Train models on existing asymmetric bromination data to predict optimal reaction conditions.

Cross-validate with experimental enantiomeric excess (ee) data from HPLC .

Q. What strategies mitigate racemization during peptide coupling reactions involving this amino acid?

- Methodological Answer :

- Coupling Reagents : Use non-basic conditions (e.g., HATU instead of EDCI) to avoid deprotonation at the α-carbon.

- Temperature : Perform reactions at 0–4°C to slow racemization kinetics.

- Protecting Groups : Employ Fmoc or Boc groups to shield the amino moiety during activation.

Monitor racemization via Marfey’s reagent derivatization followed by HPLC .

Q. Can this compound serve as a precursor for novel bioactive molecules?

- Methodological Answer : Yes. The vinyl bromide moiety enables diverse derivatizations:

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to generate biaryl amino acids.

- Click Chemistry : Azide-alkyne cycloaddition for triazole-containing analogs.

- Peptide Engineering : Incorporate into antimicrobial peptides to study bromoalkene effects on membrane permeability.

Biological assays (e.g., MIC for antimicrobial activity) should follow synthetic optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.